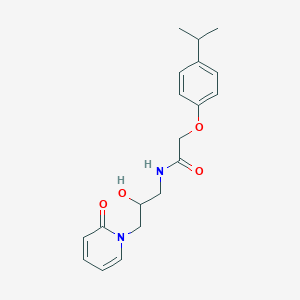
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide, also known as OPAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound is a small molecule that has been synthesized through various methods and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of protein-protein interactions. This compound has been shown to bind to amyloid beta and prevent its aggregation, which may contribute to its neuroprotective effects. The compound has also been found to modulate the activity of various enzymes and signaling pathways, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the inhibition of amyloid beta aggregation, the modulation of enzyme activity and signaling pathways, and the induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide has several advantages for lab experiments, including its small size and ease of synthesis. The compound is also relatively stable and can be stored for extended periods of time. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several areas of future research for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of more potent and selective derivatives. This compound may also have potential applications in the treatment of other neurodegenerative diseases and cancer types, which should be explored in future studies. Additionally, the potential toxicity of this compound should be further investigated to ensure its safety for therapeutic use.
Synthesis Methods
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide has been achieved through various methods, including the reaction of 2-hydroxy-3-pyridinone with 4-isopropylphenol and subsequent acetylation of the resulting product. Another method involves the reaction of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with 4-isopropylphenol and subsequent acetylation. These methods have been optimized to yield high purity this compound with good yields.
Scientific Research Applications
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to have neuroprotective effects and has been found to inhibit the aggregation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease. This compound has also been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-14(2)15-6-8-17(9-7-15)25-13-18(23)20-11-16(22)12-21-10-4-3-5-19(21)24/h3-10,14,16,22H,11-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRBWLZHDAYRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


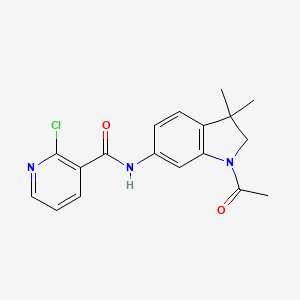
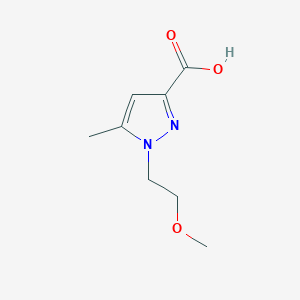
![2-Ethyl-5-((3-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785178.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2785179.png)
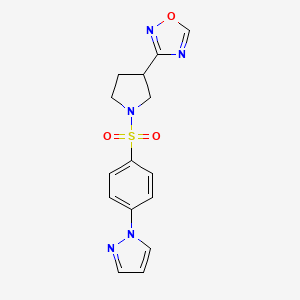

![Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2785187.png)
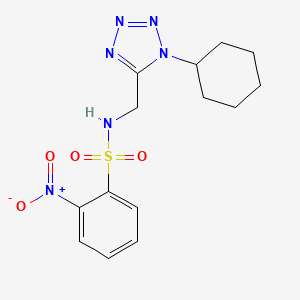
![3-(4-Chlorobenzyl)-1-cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2785191.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2785193.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2785197.png)
